N-[(2,4-dimethylphenyl)(3-pyridinyl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,4-dimethylphenyl)(3-pyridinyl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide is a useful research compound. Its molecular formula is C23H21N5O and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.17461031 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Non-aqueous Capillary Electrophoresis
The separation and analysis of imatinib mesylate and related compounds, including structures similar to N-[(2,4-dimethylphenyl)(3-pyridinyl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide, were developed using non-aqueous capillary electrophoresis. This method shows promise for quality control and analytical applications in pharmaceuticals (Ye et al., 2012).
Synthesis and Molecular Docking
A series of novel pyridine and fused pyridine derivatives, potentially including structures analogous to the queried compound, demonstrated moderate to good binding energies towards GlcN-6-P synthase, indicating their potential as antimicrobial and antioxidant agents (Flefel et al., 2018).
Histone Deacetylase Inhibitor Discovery
Compounds structurally related to this compound have been explored for their role as histone deacetylase inhibitors, highlighting their potential in cancer therapy. These inhibitors show selective activity against specific HDACs, offering insights into targeted cancer treatments (Zhou et al., 2008).
Antidepressant and Nootropic Agents
Research into Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, which may share structural motifs with the queried compound, revealed potential antidepressant and nootropic activities. These findings suggest avenues for developing new CNS-active agents (Thomas et al., 2016).
Tritium Labeling for CCR1 Antagonist
The synthesis and characterization of a C-C chemokine receptor 1 (CCR1) antagonist, which includes benzamide functionality potentially similar to the queried compound, were enhanced through tritium labeling. This research contributes to the understanding of molecular interactions and pharmacokinetics (Hong et al., 2015).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, it could interact with biological targets such as enzymes or receptors in the body. The presence of the pyridine and triazole rings could allow it to bind to these targets and exert a biological effect .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(2,4-dimethylphenyl)-pyridin-3-ylmethyl]-3-(1,2,4-triazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c1-16-8-9-21(17(2)11-16)22(19-6-4-10-24-13-19)27-23(29)18-5-3-7-20(12-18)28-14-25-26-15-28/h3-15,22H,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIIODCGAGQHQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2=CN=CC=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.